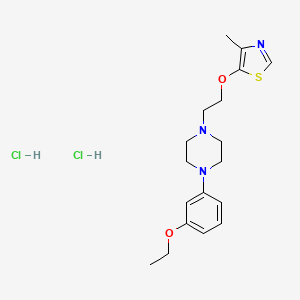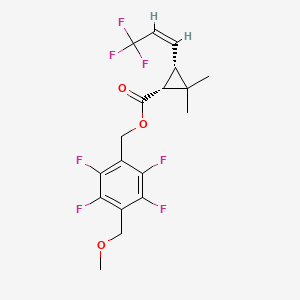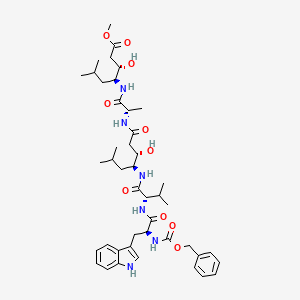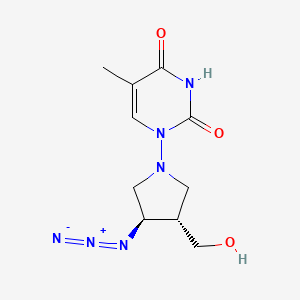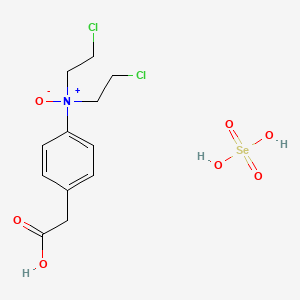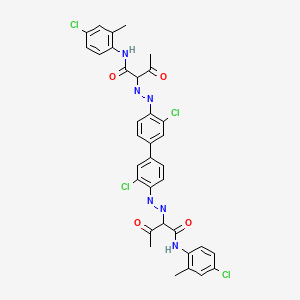
Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) is a complex organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are often used in dyes and pigments due to their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound. This step often requires a basic or acidic medium to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Substitution: Azo compounds can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces aromatic amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, azo compounds are often used as dyes for staining tissues and cells. They can also serve as probes for studying enzyme activities.
Medicine
Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism by which Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) exerts its effects depends on its application. For example, as a dye, it interacts with the material’s surface through adsorption and bonding. In biological systems, it may interact with specific enzymes or cellular components, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound used in various applications, including as a dye and in molecular switches.
Disperse Orange 1: Another azo dye used in the textile industry.
Sudan I: Azo dye used in staining and as a coloring agent.
Uniqueness
Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) is unique due to its complex structure, which provides multiple sites for functionalization and interaction with other molecules. This makes it versatile for various applications in research and industry.
特性
CAS番号 |
53815-04-6 |
|---|---|
分子式 |
C34H28Cl4N6O4 |
分子量 |
726.4 g/mol |
IUPAC名 |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H28Cl4N6O4/c1-17-13-23(35)7-11-27(17)39-33(47)31(19(3)45)43-41-29-9-5-21(15-25(29)37)22-6-10-30(26(38)16-22)42-44-32(20(4)46)34(48)40-28-12-8-24(36)14-18(28)2/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) |
InChIキー |
PGTAPVPGZUUOAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


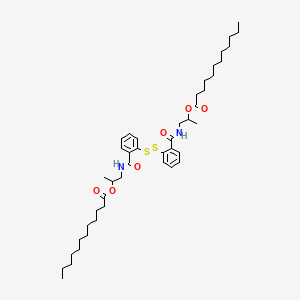

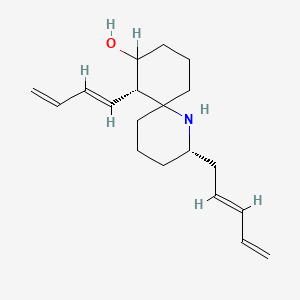
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
